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BOSTON, MA — In the landscape of investigational therapies for obesity and metabolic
disorders, the safety profiles of drug candidates are of paramount importance. This guide
provides a detailed comparison of the safety profiles of two methionine aminopeptidase 2
(MetAP2) inhibitors: Beloranib and its second-generation successor, ZGN-1061. Both drugs
showed promise in clinical trials but faced significant safety hurdles that ultimately led to the
discontinuation of their development. This analysis is intended for researchers, scientists, and
drug development professionals to offer insights into the challenges of targeting the MetAP2
pathway.

Executive Summary

Beloranib, a potent MetAP2 inhibitor, demonstrated significant efficacy in weight loss but was
ultimately withdrawn from clinical development due to a severe and unacceptable risk of
venous thromboembolic events (VTE), including fatal pulmonary embolisms.[1][2][3][4] ZGN-
1061 was subsequently developed with a modified pharmacokinetic profile aimed at mitigating
the thrombotic risk observed with Beloranib.[5][6] While early-phase clinical data for ZGN-1061
suggested a more favorable safety and tolerability profile with a balanced incidence of adverse
events across treatment groups, its development was also halted due to safety concerns,
presumably related to the same class-effect risk of thrombosis.[1][7][8]

Quantitative Safety Data Comparison
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The following table summarizes the key safety findings from the clinical trial programs of

Beloranib and ZGN-1061. Data for Beloranib is primarily drawn from its Phase 3 trial in Prader-

Willi Syndrome (bestPWS), which was terminated early due to safety concerns.[1][4][9]

Information for ZGN-1061 is based on published results from its Phase 1 and 2 clinical trials.

[10][11][12]

Safety Parameter

Beloranib (bestPWS Phase
3 Trial)

ZGN-1061 (Phase 1 & 2
Trials)

Most Severe Adverse Event

Venous Thromboembolism
(VTE)

Development halted due to
safety concerns, presumed to
be related to VTE risk.

Fatal Adverse Events

2 cases of fatal pulmonary
embolism.[1][2][3]

No fatal adverse events
reported in published trial data.
[7][10][11]

Serious Adverse Events
(SAEs)

- 2 cases of deep vein
thrombosis.[1][2] - 1 case of
pulmonary embolism (non-
fatal).[2][3] - Other SAEs
included aggression, mental
status change, and ankle
fracture (placebo group also
had SAEs of aggression and
ankle fracture).[2][3]

No severe or serious adverse
events were reported in the
Phase 1 trial.[7][10] In a Phase
2 trial, three subjects withdrew
due to adverse events
(sensory disturbance, upper
abdominal pain, injection site

urticaria).[11]

Common Adverse Events

- Injection site bruising (most
frequent).[1][9] - Aggression[2]
- Hyperphagia[2] - Sleep
disturbance and
gastrointestinal events (dose-
related).[13]

- Mild headache and
procedural-related irritation
(most frequent in Phase 1).[7]
[10] - Upper respiratory tract
infection.[12] - Incidence of
adverse events was generally
balanced across treatment and
placebo groups in the Phase 2
trial.[1]

Discontinuation Status

Development terminated due
to VTE risk.[4]

Development terminated due

to safety concerns.[1]
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Signaling Pathway and Mechanism of Action

Both Beloranib and ZGN-1061 are inhibitors of methionine aminopeptidase 2 (MetAP2), a key
enzyme involved in the processing of newly synthesized proteins.[6][14] Inhibition of MetAP2
has been shown to have anti-angiogenic and anti-proliferative effects, and it also impacts lipid
metabolism and inflammatory responses.[14][15] The therapeutic effects on weight loss are
believed to be mediated through a reduction in hunger and an increase in the utilization of
stored fat. The exact mechanism by which MetAP2 inhibition leads to an increased risk of
thrombosis is not fully elucidated but is a critical area of investigation for any future

development of drugs in this class.
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Figure 1: Simplified signaling pathway of MetAP2 inhibition by Beloranib and ZGN-1061.

Experimental Protocols for Safety Assessment

While the specific, detailed protocols for the clinical trials of Beloranib and ZGN-1061 are
proprietary, a general methodology for safety assessment in clinical trials for investigational
obesity drugs can be outlined. This typically involves a multi-faceted approach to monitor the
well-being of participants and to identify any potential adverse effects of the treatment.
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. Adverse Event (AE) Monitoring and Reporting:

Data Collection: All adverse events, regardless of severity or perceived relationship to the
study drug, are recorded at each study visit. This includes information on the nature of the
event, its onset and resolution, severity, and the investigator's assessment of its relationship
to the investigational product.

Severity Grading: AEs are typically graded on a scale (e.g., mild, moderate, severe) using
standardized criteria such as the Common Terminology Criteria for Adverse Events
(CTCAE).

Serious Adverse Event (SAE) Reporting: Any AE that is fatal, life-threatening, requires
hospitalization, results in persistent or significant disability, or is a congenital anomaly is
classified as an SAE and requires expedited reporting to regulatory authorities and the
institutional review board (IRB).

. Laboratory Assessments:

Hematology and Clinical Chemistry: Blood samples are collected at regular intervals to
monitor a wide range of parameters, including complete blood count, liver function tests,
renal function tests, and lipid panels.

Coagulation Parameters: Given the known risks associated with MetAP2 inhibitors, specific
monitoring of coagulation markers (e.g., D-dimer, prothrombin time, activated partial
thromboplastin time) would be a critical component of the safety assessment.

. Cardiovascular Safety Monitoring:
Vital Signs: Blood pressure and heart rate are measured at each study visit.

Electrocardiograms (ECGs): ECGs are performed at baseline and at specified intervals
throughout the trial to assess for any drug-induced effects on cardiac rhythm and conduction.

Cardiovascular Adjudication: For drugs with potential cardiovascular risks, an independent
clinical events committee may be established to adjudicate all cardiovascular events to
ensure consistent and unbiased assessment.
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4. Data and Safety Monitoring Board (DSMB):

e Anindependent DSMB, composed of clinicians and biostatisticians without involvement in
the trial, periodically reviews the accumulating safety and efficacy data to ensure the ongoing
safety of the participants. The DSMB has the authority to recommend modification or

termination of the trial if safety concerns arise.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Clinical Trial Protocol

Patient Enrollment
(Informed Consent)

Randomization
(Drug vs. Placebo)

Saféty Monitoring

Cardiovascular
Monitoring (ECG, Vitals)

Adverse Event
Reporting

Laboratory Tests
(Blood, Urine)

Data Review and Action

e g |NVestigator Review

DSMB Review

Regulatory Reporting
(e.g., FDA, EMA)

Trial Action
(Continue, Modify, Terminate)

Click to download full resolution via product page

Figure 2: Generalized workflow for safety assessment in a clinical trial.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b057159?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

The cases of Beloranib and ZGN-1061 underscore the critical importance of a thorough and
ongoing assessment of the benefit-risk profile of novel therapeutic agents. While both
molecules demonstrated the potential of MetAP2 inhibition as a mechanism for weight loss, the
associated risk of severe thromboembolic events proved to be an insurmountable safety
hurdle. For researchers and drug developers, these examples serve as a crucial reminder that
even promising efficacy can be overshadowed by a challenging safety profile. Future efforts to
target the MetAP2 pathway will require a deeper understanding of the mechanisms underlying
the observed thrombotic risk and the development of strategies to mitigate this serious adverse
effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The methionine aminopeptidase 2 inhibitor ZGN-1061 improves glucose control and
weight in overweight and obese individuals with type 2 diabetes: A randomized, placebo-
controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

o 2. Zafgen Presents New Data From The Phase Ill Bestpws Study Evaluating Beloranib In
Prader-Willi Syndrome At ENDO 2016 - BioSpace [biospace.com]

» 3. Zafgen's Pivotal Phase 3 Trial of Beloranib in Prader-Willi Syndrome Achieves Co-Primary
Efficacy Endpoints - Larimar Therapeutics, Inc. [zafgen.gcs-web.com]

» 4. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A
randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

o 5. Preclinical Efficacy and Safety of the Novel Antidiabetic, Antiobesity MetAP2 Inhibitor
ZGN-1061 - PubMed [pubmed.ncbi.nim.nih.gov]

» 6. taylorandfrancis.com [taylorandfrancis.com]
o 7.researchgate.net [researchgate.net]

o 8. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights,
Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b057159?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/32077231/
https://pubmed.ncbi.nlm.nih.gov/32077231/
https://pubmed.ncbi.nlm.nih.gov/32077231/
https://www.biospace.com/zafgen-presents-new-data-from-the-phase-iii-bestpws-study-evaluating-beloranib-in-prader-willi-syndrome-at-b-endo-2016-b
https://www.biospace.com/zafgen-presents-new-data-from-the-phase-iii-bestpws-study-evaluating-beloranib-in-prader-willi-syndrome-at-b-endo-2016-b
https://zafgen.gcs-web.com/news-releases/news-release-details/zafgens-pivotal-phase-3-trial-beloranib-prader-willi-syndrome
https://zafgen.gcs-web.com/news-releases/news-release-details/zafgens-pivotal-phase-3-trial-beloranib-prader-willi-syndrome
https://pubmed.ncbi.nlm.nih.gov/28556449/
https://pubmed.ncbi.nlm.nih.gov/28556449/
https://pubmed.ncbi.nlm.nih.gov/29491038/
https://pubmed.ncbi.nlm.nih.gov/29491038/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Physiology/METAP2/
https://www.researchgate.net/publication/339377782_The_methionine_aminopeptidase_2_inhibitor_ZGN-1061_improves_glucose_control_and_weight_in_overweight_and_obese_individuals_with_type_2_diabetes_A_randomized_placebo-controlled_trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC11673396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11673396/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

9. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a
randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nim.nih.gov]

10. Single and multiple dose evaluation of a novel MetAP2 inhibitor: Results of a
randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

11. diabetesjournals.org [diabetesjournals.org]
12. diabetesjournals.org [diabetesjournals.org]

13. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled
trial - PubMed [pubmed.ncbi.nim.nih.gov]

14. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

15. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor
M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Safety Profile Showdown: A Comparative Analysis of
Beloranib and ZGN-1061]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057159#safety-profile-comparison-between-
beloranib-and-zgn-1061]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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